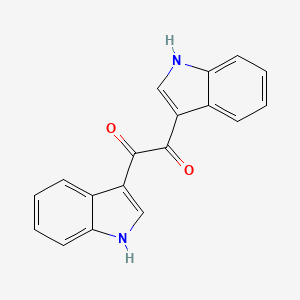

1,2-Bis(1H-indol-3-yl)ethane-1,2-dione

説明

Structure

3D Structure

特性

CAS番号 |

65610-87-9 |

|---|---|

分子式 |

C18H12N2O2 |

分子量 |

288.3 g/mol |

IUPAC名 |

1,2-bis(1H-indol-3-yl)ethane-1,2-dione |

InChI |

InChI=1S/C18H12N2O2/c21-17(13-9-19-15-7-3-1-5-11(13)15)18(22)14-10-20-16-8-4-2-6-12(14)16/h1-10,19-20H |

InChIキー |

VOUJHLROTVTYMT-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=CN2)C(=O)C(=O)C3=CNC4=CC=CC=C43 |

正規SMILES |

C1=CC=C2C(=C1)C(=CN2)C(=O)C(=O)C3=CNC4=CC=CC=C43 |

同義語 |

1,2-bis(1H-indol-3-yl)ethane-1,2-dione |

製品の起源 |

United States |

Synthetic Methodologies and Chemical Transformations of 1,2 Bis 1h Indol 3 Yl Ethane 1,2 Dione

De Novo Synthesis Strategies for the 1,2-Bis(1H-indol-3-yl)ethane-1,2-dione Core

The direct synthesis of the this compound core structure involves advanced catalytic methods that construct the diketone functionality on the indole (B1671886) framework.

Copper-Catalyzed C-H Oxidation/Diacylation Approaches to Indolyl Diketones

A significant advancement in the synthesis of indolyl diketones is the development of copper-catalyzed C-H oxidation and diacylation of indoles. rsc.orgclockss.org This methodology provides an efficient route to construct the desired 1,2-dione linkage between two indole moieties. Research has demonstrated that the reaction of indoles with arylglyoxal hydrates in the presence of a copper catalyst under an air atmosphere can produce indolyl diketones in moderate to good yields. clockss.org

This protocol has been successfully applied to the synthesis of the natural alkaloid 1,2-di(1H-indol-3-yl)ethane-1,2-dione. clockss.org The reaction is valued for its broad substrate scope and tolerance of various functional groups. clockss.org Preliminary mechanistic studies suggest the involvement of two potential pathways in this transformation. rsc.org The process represents a powerful tool for the direct functionalization of the indole C-H bond to create complex structures.

| Indole Reactant | Glyoxal Hydrate (B1144303) Reactant | Catalyst System | Resulting Product | Yield |

|---|---|---|---|---|

| 1H-Indole | Phenylglyoxal Monohydrate | Cu(OAc)₂ / Air | 1-(1H-Indol-3-yl)-2-phenylethane-1,2-dione | Good |

| 1H-Indole | (4-iodophenyl)glyoxal hydrate | Cu(OAc)₂ / Air | 1-(1H-Indol-3-yl)-2-(4-iodophenyl)ethane-1,2-dione | Moderate to Good |

| 1H-Indole | (m-tolyl)glyoxal hydrate | Cu(OAc)₂ / Air | 1-(1H-Indol-3-yl)-2-(m-tolyl)ethane-1,2-dione | Moderate to Good |

Double Yonemitsu Oxidation Protocols for 1,2-Bis(3-indolyl)ethanes

The Yonemitsu oxidation, traditionally utilizing reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), is a known method for the oxidation of activated C-H bonds. clockss.orgnih.gov While the direct "Double Yonemitsu Oxidation" of 1,2-bis(3-indolyl)ethane to the corresponding diketone is not extensively documented as a single named reaction, the principles of C-H bond oxidation support its feasibility. The C-H bonds on the ethane (B1197151) bridge are benzylic to the indole rings, making them susceptible to oxidation.

The proposed transformation would involve the sequential oxidation of both methylene (B1212753) groups of the ethane linker. The reaction with an oxidant such as DDQ is known to proceed via a hydride abstraction mechanism from an activated C-H bond, such as a benzylic position. rsc.orgresearchgate.net This would generate a carbocation intermediate that can then be trapped by a nucleophile (like water, if present) to form an alcohol. A subsequent oxidation step would then convert the diol intermediate into the final diketone, this compound. This protocol relies on the established reactivity of oxidants like DDQ to functionalize C-H bonds adjacent to aromatic systems. nih.gov

One-Pot Vic-Dioxime Synthesis Routes from Chloroglyoximes and Indoles

The synthesis of vicinal dioximes serves as a viable pathway to 1,2-diketones, as the dioxime can be hydrolyzed to the corresponding dione (B5365651). A plausible, though less commonly cited, de novo route to this compound involves the reaction of an indole-based organometallic reagent with dichloroglyoxime (B20624).

In this proposed synthesis, indole is first converted to its Grignard reagent, indolylmagnesium bromide, by reaction with a suitable Grignard reagent like ethylmagnesium bromide. This nucleophilic indole species can then undergo a double substitution reaction with dichloroglyoxime. The two chlorine atoms on dichloroglyoxime are displaced by the indolyl nucleophile to form the vic-dioxime, this compound dioxime. This intermediate can then be hydrolyzed under acidic conditions to yield the target diketone. This strategy leverages the well-established reactivity of Grignard reagents with haloalkanes. A similar principle is seen in the synthesis of bisindolylmaleimides where indolylmagnesium bromide reacts with 2,3-dihalomaleimides. unam.mx

Conventional and Catalytic Synthetic Routes for Bisindole Compounds

The formation of bisindole compounds, which can be precursors to the target diketone, often relies on the fundamental reactivity of the indole ring, particularly its high nucleophilicity at the C-3 position.

Electrophilic Substitution Reactions at the Indole C-3 Position

The indole ring system is characterized as a π-excessive heterocycle, making it highly susceptible to electrophilic attack. researchgate.netnih.gov The preferred site for electrophilic substitution is the C-3 position of the pyrrole (B145914) ring. researchgate.netresearchgate.net This regioselectivity is due to the superior stability of the cationic intermediate (arenium ion) formed upon attack at C-3. researchgate.net When an electrophile attacks the C-3 position, the positive charge can be delocalized onto the nitrogen atom without disrupting the aromaticity of the fused benzene (B151609) ring. researchgate.net

In contrast, attack at the C-2 position would lead to an intermediate where stabilization by the nitrogen lone pair would require breaking the aromatic sextet of the benzene ring, which is energetically unfavorable. researchgate.net This inherent electronic property is the foundation for many syntheses of 3-substituted and 3,3'-bisindole compounds. If the C-3 position is already occupied, electrophilic substitution typically occurs at the C-2 position. researchgate.net

Alkylation of Indoles with Carbonyl Compounds

A classic and widely used method for synthesizing bisindole skeletons is the acid-catalyzed alkylation of indoles with aldehydes or ketones. nih.gov This reaction leads to the formation of diindolylalkanes. In this process, the carbonyl compound is first activated by a protic or Lewis acid, making it more electrophilic. An initial electrophilic substitution reaction occurs where one molecule of indole attacks the activated carbonyl carbon.

This is followed by dehydration to form a highly reactive azafulvenium salt intermediate. nih.gov This intermediate is then rapidly attacked by a second molecule of indole in a Michael-type addition, resulting in the formation of the bis(indolyl)methane product. nih.gov This method is efficient for creating a carbon bridge between two indole rings at their C-3 positions. Various catalysts, including silica-supported ferric chloride and montmorillonite (B579905) K10 clay, have been employed to facilitate this transformation under mild and environmentally friendly conditions. nih.govfrontiersin.org

| Carbonyl Compound | Catalyst | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Aldehydes/Ketones | Silica-supported Ferric Chloride | Grindstone | Bis-indolylmethanes | nih.gov |

| Aldehydes/Ketones | Montmorillonite K10 Clay | Room Temperature, Dry | 3,3'-Diindolylalkanes | frontiersin.org |

| Alcohols | Heterogeneous Cobalt-Nanoparticles | Borrowing Hydrogen Methodology | Substituted Indoles | researchgate.net |

Palladium-Catalyzed Heteroannulation Approaches

A prominent strategy for the synthesis of the this compound core involves a two-step process commencing with a palladium-catalyzed heteroannulation to construct the precursor, 1,2-bis(3-indolyl)ethane. This is followed by an oxidation step to yield the target dione.

A reported synthesis utilizes a palladium-catalyzed coupling reaction between indole-3-butanal and various o-iodoanilines to furnish 1,2-bis(3-indolyl)ethanes. This transformation is a variation of the Larock indole synthesis, a powerful method for constructing indole rings. The reaction is typically carried out using a palladium(II) acetate (B1210297) catalyst in the presence of a base such as potassium carbonate.

Following the successful synthesis of the 1,2-bis(3-indolyl)ethane precursor, the crucial oxidation step is performed to introduce the 1,2-dione functionality. A notable method for this transformation is the use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). The reaction of 1,2-bis(3-indolyl)ethane with DDQ in a suitable solvent system, such as tetrahydrofuran (B95107) and water, effectively oxidizes the ethanediyl bridge to the desired α-diketone, yielding this compound.

Chemical Modifications and Derivatization Strategies

The versatile structure of this compound allows for a variety of chemical modifications, enabling the synthesis of a diverse range of derivatives. These modifications can be broadly categorized into functionalization of the indole rings, creation of structural analogs, and transformation of the dione moiety into other heterocyclic systems.

Functionalization of Indole Ring Systems

The indole nucleus is susceptible to electrophilic substitution, primarily at the C-3 position. However, since this position is already substituted in the parent molecule, further functionalization typically occurs at other positions of the indole rings, such as the nitrogen atom or the benzene portion of the heterocycle.

N-Functionalization: The nitrogen atoms of the indole rings can be functionalized through reactions like N-alkylation. This can be achieved by treating this compound with a suitable base to deprotonate the indole nitrogen, followed by the addition of an alkyl halide. This approach allows for the introduction of various alkyl or substituted alkyl groups onto the indole nitrogens, thereby modifying the steric and electronic properties of the molecule.

Electrophilic Aromatic Substitution: The benzene portion of the indole rings can undergo electrophilic substitution reactions such as halogenation or nitration. However, these reactions often require careful control of conditions to achieve selectivity and avoid side reactions, especially given the presence of the electron-rich indole system and the reactive dione functionality. For instance, halogenation can be carried out using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Structural Analogs and Related Dione Architectures (e.g., Pyrrolopyridine, Pyridinyl, Thiophenyl)

The synthesis of structural analogs where the indole moieties are replaced by other heterocyclic systems like pyrrolopyridine, pyridine, or thiophene (B33073) can lead to compounds with altered chemical and physical properties.

Pyrrolopyridine Analogs: The synthesis of 1,2-bis(1H-pyrrolo[2,3-b]pyridin-3-yl)ethane-1,2-dione can be envisioned through strategies analogous to the indole synthesis, potentially starting from appropriate 7-azaindole (B17877) derivatives. The synthesis of substituted pyrrolo[2,3-b]pyridines is an active area of research. researchgate.net

Pyridinyl Analogs: The compound 1,2-di(pyridin-3-yl)ethane-1,2-dione has been reported in the chemical literature. guidechem.com Its synthesis would likely involve the oxidation of the corresponding 1,2-di(pyridin-3-yl)ethane or a related precursor.

Thiophenyl Analogs: The synthesis of 1,2-di(thiophen-3-yl)ethane-1,2-dione (B2516601) is also documented. bldpharm.comsigmaaldrich.com The preparation of such compounds can often be achieved through Friedel-Crafts acylation reactions using thiophene and an appropriate diacyl chloride or its equivalent, followed by further transformations.

| Analog Type | Example Compound Name | Key Heterocycle |

| Pyrrolopyridine | 1,2-Bis(1H-pyrrolo[2,3-b]pyridin-3-yl)ethane-1,2-dione | Pyrrolo[2,3-b]pyridine |

| Pyridinyl | 1,2-Di(pyridin-3-yl)ethane-1,2-dione | Pyridine |

| Thiophenyl | 1,2-Di(thiophen-3-yl)ethane-1,2-dione | Thiophene |

Formation of Hydrazide, Triazole, and Other Heterocyclic Derivatives

The α-dicarbonyl moiety of this compound is a key functional group for the construction of various heterocyclic systems through condensation reactions.

Hydrazide and Hydrazone Derivatives: The reaction of the dione with hydrazine (B178648) or its derivatives can lead to the formation of hydrazones. For instance, treatment with hydrazine hydrate can yield the corresponding bis-hydrazone, 1,2-bis(1H-indol-3-yl)ethane-1,2-dihydrazone. The reaction of indole-3-carboxaldehydes with hydrazine derivatives to form hydrazones is a well-established transformation. scirp.org A similar reaction with the dione would be expected. The synthesis of 1,2-bis[(1-benzyloxymethyl-1H-indol-3-yl)methylidene]hydrazine has been reported, showcasing the formation of a hydrazine bridge between two indole moieties. nih.gov

Quinoxaline Derivatives: A common and efficient reaction of 1,2-dicarbonyl compounds is their condensation with o-phenylenediamines to form quinoxalines. The reaction of this compound with o-phenylenediamine (B120857) is expected to yield the corresponding bis(indolyl)quinoxaline derivative. This reaction is typically carried out in a suitable solvent like ethanol (B145695) or acetic acid and may be catalyzed by an acid. The condensation of various 1,2-diketones with o-phenylenediamines to form quinoxalines is a widely used synthetic method. researchgate.netresearchgate.net

Triazole Derivatives: While the direct conversion of this compound to a triazole derivative is less common, triazoles containing indole moieties are frequently synthesized. These syntheses often involve the reaction of an indole derivative containing a suitable functional group (like a nitrile or an alkyne) that can participate in a cyclization reaction to form the triazole ring.

Reaction Mechanisms of this compound and its Precursors

Understanding the reaction mechanisms involved in the synthesis and derivatization of this compound is crucial for optimizing reaction conditions and predicting product outcomes.

Mechanism of Palladium-Catalyzed Heteroannulation (Larock Indole Synthesis): The formation of the 1,2-bis(3-indolyl)ethane precursor via the Larock indole synthesis follows a well-established catalytic cycle. wikipedia.orgacs.orgub.edusynarchive.comnih.gov The key steps are:

Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition to the o-iodoaniline.

Alkyne Coordination and Insertion: The alkyne (in this case, a precursor to the ethanediyl bridge) coordinates to the palladium(II) complex and subsequently undergoes migratory insertion into the palladium-aryl bond.

Cyclization: The nitrogen atom of the aniline (B41778) attacks the newly formed vinylpalladium species, leading to the formation of a six-membered palladacycle.

Reductive Elimination: Reductive elimination from the palladacycle regenerates the palladium(0) catalyst and yields the indole product.

Mechanism of DDQ Oxidation: The oxidation of the ethanediyl bridge in 1,2-bis(3-indolyl)ethane to the α-dione by DDQ likely proceeds through a hydride abstraction mechanism. beilstein-journals.orgclockss.orgrsc.org The proposed steps are:

Hydride Abstraction: DDQ abstracts a hydride ion from one of the benzylic positions of the ethane bridge, forming a carbocation intermediate.

Nucleophilic Attack: A water molecule or another nucleophile present in the reaction mixture attacks the carbocation.

Second Oxidation: A second molecule of DDQ oxidizes the resulting alcohol to a ketone.

Repeat for the Second Position: The process is repeated at the adjacent benzylic position to form the 1,2-dione.

The mechanism of DDQ oxidations can be complex and may also involve single electron transfer (SET) pathways depending on the substrate and reaction conditions. beilstein-journals.org

Spectroscopic Characterization and Structural Elucidation of 1,2 Bis 1h Indol 3 Yl Ethane 1,2 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. The symmetrical nature of 1,2-Bis(1H-indol-3-yl)ethane-1,2-dione is evident in its NMR spectra, which show only nine signals in the ¹³C NMR spectrum for the 18-carbon structure. researchgate.net The complete assignment of proton and carbon signals was achieved through a combination of one-dimensional and two-dimensional NMR experiments. researchgate.net

The ¹H NMR spectrum of this compound displays characteristic signals for an ortho-disubstituted benzene (B151609) ring. researchgate.net The full assignment of the molecule's structure was supported by comparing the experimental ¹H and ¹³C NMR chemical shifts with those of a synthetic standard. researchgate.net Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) and Heteronuclear Multiple Quantum Coherence (HMQC) were employed to distinguish between methyl, methylene (B1212753), methine, and quaternary carbons and to correlate proton and carbon signals directly. researchgate.net

The detailed ¹H and ¹³C NMR data, recorded in DMSO-d₆, are presented in Table 1. researchgate.net

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (in DMSO-d₆)

| Position | δC (ppm), Type | δH (ppm), Multiplicity (J in Hz) |

|---|---|---|

| 2 | 137.3, CH | 9.00, s |

| 3 | 114.1, C | - |

| 3a | 127.0, C | - |

| 4 | 122.6, CH | 8.42, d (7.2) |

| 5 | 123.1, CH | 7.31, dd (7.2, 6.1) |

| 6 | 124.2, CH | 7.29, dd (7.2, 6.1) |

| 7 | 112.8, CH | 7.58, m |

| 7a | 137.8, C | - |

| C=O | 189.3, C | - |

| NH | - | 12.42, br s |

Data sourced from J. Nat. Prod. 2002, 65, 4, 595–597. researchgate.net

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and formula of a compound. High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was utilized to analyze this compound. The analysis provided a molecular ion peak ([M+H]⁺) at an m/z that was consistent with the molecular formula C₁₈H₁₂N₂O₂. researchgate.net This exact mass measurement is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Table 2: Mass Spectrometry Data for this compound

| Technique | Ion Mode | Molecular Formula | Observed m/z [M+H]⁺ |

|---|---|---|---|

| HRESIMS | Positive | C₁₈H₁₂N₂O₂ | 289.0972 |

Data sourced from J. Nat. Prod. 2002, 65, 4, 595–597. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum for this compound showed characteristic absorption bands that support its proposed structure. researchgate.net A strong absorption at 1605 cm⁻¹ is indicative of the conjugated ketone (C=O) stretching vibrations of the ethane-1,2-dione bridge. researchgate.net Additionally, a broad absorption band observed at 3300 cm⁻¹ corresponds to the N-H stretching of the indole (B1671886) rings. researchgate.net

Table 3: Key Infrared (IR) Absorption Bands for this compound

| Frequency (cm⁻¹) | Functional Group Assignment |

|---|---|

| 3300 (broad) | N-H stretch |

| 1605 (strong) | C=O stretch (conjugated ketone) |

Data sourced from J. Nat. Prod. 2002, 65, 4, 595–597. researchgate.net

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems. The UV spectrum of this compound features a maximum absorption (λₘₐₓ) that is characteristic of its extended π-electron system, which includes the two indole rings and the dione (B5365651) linker.

Table 4: UV-Visible Spectroscopic Data for this compound

| Solvent | λₘₐₓ (nm) |

|---|---|

| Not specified | 312 |

Data sourced from J. Nat. Prod. 2002, 65, 4, 595–597. researchgate.net

X-ray Crystallography for Solid-State Molecular Geometry

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. However, a review of the current scientific literature indicates that a single-crystal X-ray structure for this compound has not been reported. While crystallographic data exists for the isomeric compound 1,1′-(Ethane-1,2-diyl)bis(indoline-2,3-dione), this information cannot be extrapolated to confirm the solid-state geometry of the title compound due to their significant structural differences. researchgate.netnih.gov

Computational and Theoretical Chemistry Studies of 1,2 Bis 1h Indol 3 Yl Ethane 1,2 Dione

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. DFT calculations can determine various electronic properties, such as the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP). These parameters are crucial for predicting a molecule's reactivity and its potential for intermolecular interactions.

While specific DFT studies on 1,2-Bis(1H-indol-3-yl)ethane-1,2-dione are not widely reported, research on other bis-indole derivatives demonstrates the utility of this approach. For instance, DFT calculations have been employed to study the electronic properties of various bis-indole alkaloids and synthetic derivatives, revealing how substituent groups and structural modifications influence their electronic behavior. bohrium.comnih.gov In a study on donor-acceptor type indole (B1671886) derivatives, DFT calculations showed that strong electron-withdrawing groups significantly decrease the HOMO-LUMO energy gap, which has implications for the molecule's electronic transitions and potential applications in materials science. researchgate.net

For this compound, DFT calculations would likely be used to:

Optimize the molecule's three-dimensional geometry to its lowest energy conformation.

Calculate the HOMO and LUMO energies to determine the electronic band gap, which is related to the molecule's kinetic stability and reactivity. A smaller gap generally implies higher reactivity.

Generate a Molecular Electrostatic Potential (MEP) map to identify the electrophilic and nucleophilic sites on the molecule. The electron-rich regions (typically colored in red or yellow) are susceptible to electrophilic attack, while the electron-deficient regions (blue) are prone to nucleophilic attack.

Analyze Natural Bond Orbitals (NBO) to understand charge transfer interactions within the molecule.

A study on a related compound, 1,1′-(Ethane-1,2-diyl)bis(indoline-2,3-dione), provided detailed crystal structure data, which can serve as a starting point for DFT calculations. researchgate.net The experimental bond lengths and angles from such crystallographic data can be compared with the optimized geometry from DFT to validate the computational method and basis set used. dntb.gov.ua

Table 1: Representative DFT-Calculated Electronic Properties for Indole Derivatives

| Compound/System | DFT Functional/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

| Ethyl-5chloro-3-phenyl-1H-indol-2-carboxylate | B3LYP/6-31+G(d,p) | - | - | - | nih.gov |

| Donor-acceptor indole derivatives | - | - | - | Decreased with electron-withdrawing groups | researchgate.net |

| Bis-indole derivatives | - | - | - | - | bohrium.com |

Note: Specific values for this compound are not available in the cited literature. The table represents the type of data obtained from DFT studies on related compounds.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a small molecule (ligand), such as this compound, might interact with a biological target, typically a protein or enzyme.

The indole nucleus is a "privileged structure" in medicinal chemistry, and many indole derivatives exhibit a wide range of biological activities. jocpr.comnih.gov Molecular docking studies on various bis-indole and indole-dione compounds have been performed to elucidate their mechanism of action at a molecular level. For example, docking studies on novel 1H-indole-2,3-dione analogues containing a 1,2,4-triazole (B32235) moiety were conducted to evaluate their potential as anticancer agents by examining their interactions with targets like indoleamine 2,3-dioxygenase (IDO) and EGFR tyrosine kinase. wisdomlib.org Similarly, spiroquinoline-indoline-dione derivatives were docked into the active sites of bacterial enzymes to understand their antimicrobial activity. nih.gov

For this compound, a molecular docking study would involve:

Obtaining the 3D structure of the ligand, either from experimental data or optimized through methods like DFT.

Selecting a relevant biological target (e.g., an enzyme implicated in a disease).

Using a docking program to place the ligand into the active site of the target in various orientations and conformations.

Scoring the different poses based on binding energy to identify the most favorable interaction.

Analyzing the interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and the amino acid residues of the target.

Table 2: Representative Molecular Docking Results for Indole-based Compounds

| Ligand | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Reference |

| Novel 1H-Indole-2,3-dione triazole analogues | IDO, EGFR tyrosine kinase | Favorable scores reported | Not specified | wisdomlib.org |

| Spiroquinoline-indoline-dione derivatives | Bacterial enzymes, Covid-19 6LU7 | Strong binding values reported | Not specified | nih.gov |

| Indole-based compounds | Nicotinic acetylcholine (B1216132) receptors | - | Not specified | jocpr.com |

Note: This table illustrates the type of information obtained from molecular docking studies on related indole derivatives, as specific data for this compound is not available.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. MD simulations allow the study of the conformational flexibility of a molecule and the stability of ligand-protein complexes over time.

While no specific MD simulation studies have been published for this compound, MD simulations are a common follow-up to molecular docking in the study of bis-indole compounds. For example, a study on bis-indole derivatives as potential multi-target drugs for cancer and bacterial infections used MD simulations to assess the stability of the docked complexes. bohrium.comresearchgate.net The researchers analyzed parameters such as the root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and radius of gyration (Rg) to confirm that the ligands remained stably bound within the target's active site over the simulation period. bohrium.com

An MD simulation of this compound, either in a solvent or bound to a protein, would provide insights into:

The conformational landscape of the molecule, identifying the most stable and populated conformations.

The flexibility of the ethane (B1197151) linker and the relative orientations of the two indole rings.

The stability of its interactions with a biological target, confirming the results of molecular docking.

The role of solvent molecules in mediating ligand-protein interactions.

Quantum Chemical Parameters and Their Correlation with Biological Activity

Quantum chemical parameters derived from DFT calculations are often used in Quantitative Structure-Activity Relationship (QSAR) studies. QSAR models attempt to correlate the chemical structure of a series of compounds with their biological activity. By identifying the key molecular descriptors that influence activity, QSAR models can be used to predict the activity of new compounds and guide the design of more potent molecules.

For indole derivatives, various quantum chemical parameters have been used in QSAR studies, including:

HOMO and LUMO energies: Related to the ability to donate or accept electrons.

Energy gap (ΔE): An indicator of chemical reactivity.

Dipole moment: Influences solubility and binding to polar receptors.

Hardness (η) and Softness (S): Measures of the resistance to change in electron distribution.

Electronegativity (χ) and Electrophilicity Index (ω): Related to the ability to attract electrons.

Several QSAR studies have been conducted on various classes of indole derivatives to understand the structural requirements for their biological activities, such as antioxidant or anti-influenza properties. nih.govsemanticscholar.org For instance, a 3D-QSAR study on indolylpropyl-piperazine derivatives helped to systematize the structure-activity relationship for their interaction with the serotonin (B10506) transporter. nih.gov

A QSAR study involving this compound and its analogs would involve synthesizing a series of related compounds, measuring their biological activity, calculating their quantum chemical parameters, and then developing a statistical model to correlate these parameters with the observed activity.

Table 3: Common Quantum Chemical Parameters Used in QSAR Studies

| Parameter | Formula | Significance |

| Energy Gap | ΔE = ELUMO - EHOMO | Reactivity, stability |

| Electronegativity | χ = -(EHOMO + ELUMO)/2 | Ability to attract electrons |

| Chemical Hardness | η = (ELUMO - EHOMO)/2 | Resistance to deformation of electron cloud |

| Chemical Softness | S = 1/η | Reciprocal of hardness |

| Electrophilicity Index | ω = χ2/2η | Propensity to accept electrons |

Prediction of Spectroscopic Properties

Computational methods can be used to predict various spectroscopic properties of molecules, such as their Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions can aid in the structural elucidation of newly synthesized compounds and in the interpretation of experimental spectra.

Prediction of NMR Spectra: DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict the chemical shifts of 1H and 13C nuclei with a reasonable degree of accuracy. nih.gov Recent advancements have seen the integration of DFT with machine learning models to improve the accuracy of these predictions. nih.gov For complex molecules like this compound, computational prediction of NMR spectra can help in assigning the signals in the experimental spectrum, especially for the protons and carbons in the indole rings. Studies on indole and its derivatives have shown that DFT can predict chemical shifts that are close to experimental values. researchgate.net

Prediction of IR Spectra: The vibrational frequencies and intensities that constitute an IR spectrum can also be calculated using DFT. The predicted spectrum can be compared with the experimental one to confirm the presence of specific functional groups. For this compound, DFT would predict the characteristic stretching frequencies for the N-H bonds of the indole rings, the C=O bonds of the dione (B5365651) linker, and the various C-H and C-C bonds. Modern approaches combine DFT with machine learning to achieve higher accuracy and account for anharmonic effects. arxiv.orgcomputabio.commit.edu

Table 4: Representative Predicted Spectroscopic Data for Indole Derivatives

| Spectroscopic Technique | Predicted Parameter | Computational Method | Reference |

| 1H NMR | Chemical Shifts (ppm) | DFT (WP04/6-311++G(2d,p)) | github.io |

| 13C NMR | Chemical Shifts (ppm) | DFT (B3LYP/6-311++G(3df,2pd)) | researchgate.net |

| IR | Vibrational Frequencies (cm-1) | DFT, Machine Learning | arxiv.orgcomputabio.com |

Note: This table illustrates the types of spectroscopic data that can be predicted computationally. Specific predicted values for this compound would require a dedicated computational study.

Biological Investigations of 1,2 Bis 1h Indol 3 Yl Ethane 1,2 Dione: in Vitro Mechanisms and Molecular Targets

Antimicrobial Activity Profile

Bis-indole alkaloids, particularly those derived from marine sponges, are recognized for their potent antimicrobial properties. nih.govresearchgate.netmdpi.com Investigations into synthetic and natural analogues provide a framework for understanding the potential antimicrobial efficacy of 1,2-Bis(1H-indol-3-yl)ethane-1,2-dione.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains (e.g., S. aureus, MRSA, E. coli, B. subtilis)

Direct antibacterial testing data for this compound is not extensively available in the public domain. However, research on structurally similar compounds demonstrates significant activity, particularly against Gram-positive bacteria.

Synthetic bis-indole derivatives have shown potent efficacy against methicillin-resistant Staphylococcus aureus (MRSA). acs.org For example, 5,5′-chloro derivatives of (di)azine-bridged bis-indoles were highly active against MRSA and other Gram-positive pathogens, with minimum inhibitory concentrations (MICs) ranging from 0.20 to 0.78 μM. acs.org Another study highlighted bis(indolyl)methanes as potent inhibitors of S. aureus, MRSA, and Vancomycin-resistant Enterococcus (VRE), with MIC values as low as 0.5–2 µg/mL. mdpi.com While these compounds are not the ethanedione, their shared bis-indole core is crucial to their activity.

Regarding Gram-negative bacteria, bis-indole alkaloids have shown some activity. For instance, bis-indole alkaloids isolated from the sponge Spongosorites calcicola were found to be bactericidal against the gastroenteric pathogen Vibrio parahaemolyticus. mdpi.com Furthermore, recently synthesized bis-indole-based triazine derivatives, starting from an isomer of the target compound, showed good antibacterial activity against E. coli, with inhibition ranging from 35–38%. mdpi.com The general insusceptibility of Gram-negative bacteria is often attributed to the restrictive nature of their outer membrane. acs.org

Table 1: Antibacterial Activity of Selected Bis-Indole Derivatives

| Compound/Alkaloid | Target Organism | Activity (MIC) | Source |

|---|---|---|---|

| 5,5′-chloro (di)azine-bridged bis-indoles | MRSA, E. faecalis, E. faecium | 0.20 - 0.78 μM | acs.org |

| Bis(indolyl)methanes | S. aureus, MRSA, VRE | 0.5 - 2 µg/mL | mdpi.com |

| Bis-indole alkaloids (from S. calcicola) | MRSA, V. parahaemolyticus | Bactericidal | nih.govmdpi.com |

Antifungal Activity (e.g., Candida albicans, Aspergillus niger)

Specific data on the antifungal activity of this compound against Candida albicans and Aspergillus niger is not detailed in the available literature. However, studies on other indole (B1671886) derivatives suggest potential efficacy. For example, the compound 3-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic acid demonstrated weak to moderate antifungal activity against Candida albicans with a MIC value of 3003 µM. mdpi.com Other bis-indole alkaloids, such as hamacanthin, have exhibited antifungal activity against Bacillus subtilis (MIC of 3.22 mM), indicating the broad-spectrum potential of this chemical class. researchgate.net The evaluation of this compound against key fungal pathogens remains a subject for future investigation.

Proposed Cellular Mechanisms of Action in Microorganisms

The antimicrobial action of bis-indole alkaloids appears to be multifaceted. A primary mechanism identified for several bis-indoles isolated from marine sponges is the rapid disruption and permeabilization of the bacterial cell membrane. nih.govmdpi.com This mode of action is consistent with the rapid bactericidal kinetics observed for these compounds. nih.gov

Further mechanistic studies on synthetic bis-indole alkaloids revealed that these compounds impact the cytoplasmic membrane of Gram-positive bacteria by interacting with both lipid II and membrane phospholipids, leading to a quick dissipation of the membrane potential. immunosensation.de Lipid II is a crucial precursor in the synthesis of peptidoglycan, and its sequestration or interaction can effectively halt cell wall construction.

Another potential target for this class of compounds is the enzyme pyruvate (B1213749) kinase. While not involving the dione (B5365651), a study on 1,2-bis(3-indolyl)ethanes (the reduced form of the target compound) led to the discovery of a potent inhibitor of MRSA pyruvate kinase that was selective over human isoforms. acs.orgimmunosensation.de Inhibition of this key enzyme in the glycolytic pathway would disrupt the pathogen's energy metabolism. These findings suggest that this compound could potentially act through one or more of these mechanisms, including cell membrane disruption or inhibition of essential metabolic enzymes. nih.gov

Anticancer Research and Modulation of Cellular Pathways

The indole and bis-indole motifs are integral to many established and experimental anticancer agents. nih.govresearchgate.net Their ability to interact with various biological targets makes them a rich source for oncology drug discovery. nih.gov

In Vitro Cytotoxicity Against Cancer Cell Lines (e.g., P388, MOLT-3, HepG2, A549, HuCCA-1, HeLa, HL-60, MDA-MB-231, PC-3)

While a complete cytotoxicity profile for this compound against a broad panel of cancer cell lines is not available, extensive research on related bis-indole alkaloids demonstrates significant and often selective anticancer activity. nih.govnih.gov

The topsentin (B55745) family of bis-indole alkaloids, which are also isolated from marine sponges, have shown notable cytotoxicity. Topsentin B₁, for instance, exhibited an IC₅₀ of 4.1 ± 1.4 µM against the P388 murine leukemia cell line and a moderate IC₅₀ of 15.7 ± 4.3 µM against human HL-60 cancer cells. nih.gov Other topsentin analogues showed moderate activity against various lines, including HepG2 (IC₅₀ of 3.3 µg/mL for deoxytopsentin). nih.gov Nortopsentin analogues, another class of marine bis-indole alkaloids, were found to be cytotoxic against the P388 cell line and displayed activity against the full NCI 60-cell line panel, with GI₅₀ values in the micro- to submicromolar range. researchgate.net

Synthetic derivatives have also been explored. A study on bispidinone derivatives carrying two tryptophan (indole-containing) side arms identified a compound with significant cytotoxic activity against pancreatic cancer cell lines, including PC-3, with an IC₅₀ value of 23.7 µM. nih.gov Additionally, some bis-indole compounds have shown the ability to reduce the cytotoxicity of pathogens towards HeLa cells, indicating a potential role in modulating host-pathogen interactions during infection. nih.gov

Table 2: In Vitro Cytotoxicity of Selected Bis-Indole Alkaloids and Derivatives

| Compound/Alkaloid Class | Cell Line | Activity (IC₅₀ / GI₅₀) | Source |

|---|---|---|---|

| Topsentin B₁ | P388 (murine leukemia) | 4.1 ± 1.4 µM | nih.gov |

| Topsentin B₁ | HL-60 (leukemia) | 15.7 ± 4.3 µM | nih.gov |

| Deoxytopsentin | HepG2 (liver cancer) | 3.3 µg/mL | nih.gov |

| Nortopsentin Analogues | P388 (murine leukemia) | Cytotoxic | researchgate.net |

| Nortopsentin Analogues | NCI 60-Cell Line Panel | Micro- to submicromolar | researchgate.net |

| Bispidinone-Tryptophan Derivative | PC-3 (prostate cancer) | 23.7 µM | nih.gov |

G-Quadruplex DNA Binding and c-Myc Expression Downregulation

A promising anticancer strategy involves the stabilization of non-canonical DNA structures known as G-quadruplexes (G4s). These structures can form in guanine-rich regions of DNA, such as in telomeres and the promoter regions of oncogenes like c-Myc. diva-portal.org The stabilization of the G4 structure in the c-Myc promoter can act as a transcriptional repressor, leading to the downregulation of the c-Myc oncoprotein, which is overexpressed in a majority of human cancers. diva-portal.org

While there is no direct evidence in the searched literature of this compound binding to G-quadruplexes, the bis-indole scaffold is a well-established G4-binding motif. diva-portal.orgnih.govresearchgate.netnih.gov Numerous studies have shown that various bis-indole derivatives can efficiently bind to and stabilize G4 DNA structures with high affinity and selectivity over duplex DNA. nih.govnih.gov For example, a series of bis-indole carboxamides were shown to be potent G4 stabilizing ligands. nih.gov More advanced macrocyclic bis-indole quinolines have been designed to lock the molecule into a conformation suitable for G4 binding, resulting in strong and selective stabilization of G4 topologies. diva-portal.orgresearchgate.net

Given that the bis-indole framework is known to be an effective G4-interacting pharmacophore, it is plausible to hypothesize that this compound could also function as a G4 stabilizer. Such an interaction could lead to the downregulation of key oncogenes like c-Myc. However, this remains a potential mechanism that requires direct experimental validation through biophysical assays such as FRET, circular dichroism, and NMR titration with G4-forming DNA sequences.

Kinase Inhibition (e.g., Cyclin Dependent Kinases (CDKs), Protein Kinase C (PKC))

The indole scaffold is a well-established pharmacophore in the design of kinase inhibitors. Bis-indole alkaloids, a class to which this compound belongs, are of particular interest for their potential to inhibit cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle and are often dysregulated in cancer. researchgate.netmdpi.com

Investigations into related marine-derived indole alkaloids, such as meridianins and variolins, have paved the way for the design of synthetic hybrids with potent and selective CDK inhibitory activity. mdpi.com For example, meriolins, which are chemical hybrids inspired by these natural products, show significant inhibitory action against CDKs, particularly CDK2 and CDK9. mdpi.com While direct enzymatic inhibition data for this compound against specific kinases is not extensively detailed in the reviewed literature, its structural similarity to other biologically active bis-indole alkaloids, like the nortopsentins, underscores its relevance in the search for novel kinase inhibitors. researchgate.net The study of such compounds is considered a promising avenue for the development of new antitumor agents. researchgate.net

Anti-migratory Effects on Cancer Cells

The ability to inhibit cell migration is a key characteristic of potential anti-metastatic agents. Research into the secondary metabolites produced by the marine-derived fungus Penicillium vinaceum, which is known to produce this compound, has revealed significant anti-migratory properties. researchgate.net

In a study evaluating compounds isolated from this fungus, potent anti-migratory activity was observed against the highly metastatic triple-negative human breast cancer cell line, MDA-MB-231. researchgate.net Specific compounds from this source demonstrated notable inhibition of cancer cell migration. researchgate.net For instance, an alkaloid named penicillivinacine, also isolated from this fungus, exhibited significant anti-migratory effects against MDA-MB-231 cells. researchgate.net

| Compound | IC₅₀ (µM) | Source |

|---|---|---|

| Penicillivinacine | 18.4 | researchgate.net |

| Terretrione A | 17.7 | researchgate.net |

Tubulin Polymerization Inhibition

The disruption of microtubule dynamics is a clinically validated strategy in cancer chemotherapy. The compound this compound has been identified as an agent that interferes with this process. Research has shown that it affects the kinetics of tubulin polymerization. researchgate.net

Furthermore, the mechanism of this interaction has been investigated, revealing that the compound acts as a competitive inhibitor with colchicine, a well-known tubulin-destabilizing agent. researchgate.net This suggests that this compound likely binds at or near the colchicine-binding site on the β-tubulin subunit, thereby exerting its antimitotic effects. researchgate.net This activity places it among a class of indole-based compounds recognized for their potential as tubulin polymerization inhibitors. a2bchem.com

Modulation of Intracellular Reactive Oxygen Species

Cellular redox state, maintained by a balance between reactive oxygen species (ROS) generation and elimination, is critical for normal cell function. Some studies have explored the effects of compounds co-isolated with this compound on cellular models of oxidative stress. nih.govmdpi.com For example, the treatment of cardiomyocyte cells with cobalt chloride (CoCl₂) is a widely used in vitro model to mimic hypoxia, which induces oxidative stress through the overproduction of ROS. mdpi.com

In studies on the fungus Lopadostoma pouzarii, which has been found in sponges that also produce the target indole alkaloid, certain polyketide compounds like gliorosein (B1671587) were found to protect cardiomyocytes from this hypoxia-induced damage. nih.govmdpi.com This protective effect is linked to the scavenging of ROS. nih.gov Although this compound itself was not directly assessed in these specific assays, its origin from similar biological sources suggests a potential role in redox modulation.

Antioxidant Properties and Redox Modulation

Beyond its effects within cells, this compound has been directly evaluated for its chemical antioxidant properties. researchgate.net

The antioxidant capacity of a compound is often determined by its ability to neutralize stable free radicals. The compound this compound has been assessed using standard in vitro antioxidant assays. researchgate.net It demonstrated activity in the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) test. researchgate.net Its ability to scavenge the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical has also been evaluated. nih.govresearchgate.net The mechanism of action in these assays typically involves the donation of a hydrogen atom or an electron to the free radical, thereby neutralizing its reactivity. The presence of the indole rings in the structure likely contributes to this radical-scavenging potential.

Anti-inflammatory Effects and Related Molecular Pathways

The indole nucleus is a common feature in many compounds with anti-inflammatory properties. Metabolites from the marine sponge genus Smenospongia, the original source of this compound, have been assessed for a range of bioactivities, including anti-inflammatory effects. nih.gov

Additionally, an indirect link to anti-inflammatory pathways can be inferred from its antiviral activity. The compound has been shown to possess strong repressive activity against the Zika virus (ZIKV) in a plaque reduction assay, with an effective concentration (EC₅₀) of 5.0 µM. nih.gov Since viral infections are known to trigger potent acute inflammatory responses in the host, compounds that can inhibit viral replication may consequently modulate or reduce this inflammation. nih.gov

Enzyme Inhibition Studies (e.g., Carboxylesterases)

While direct enzymatic inhibition studies on this compound are not extensively documented in peer-reviewed literature, its core structure, which features an ethane-1,2-dione moiety, strongly suggests a potential for inhibiting certain enzymes, particularly carboxylesterases (CEs). nih.gov Carboxylesterases are crucial enzymes involved in the metabolism and detoxification of a wide range of xenobiotics and endogenous esters. acs.org

The hypothesis that this compound may act as a CE inhibitor is based on research into structurally similar 1,2-diones like benzil (B1666583) and isatins (indole-2,3-diones). nih.govacs.org These related compounds have been identified as potent and selective inhibitors of CEs. The proposed mechanism of inhibition for 1,2-diones involves a nucleophilic attack by the catalytic serine residue in the enzyme's active site on one of the carbonyl carbons of the dione. This forms a transiently stable intermediate. Unlike a typical ester substrate, the C-C bond in the dione is stronger and less polarized than a C-O ester bond, preventing cleavage and effectively sequestering the enzyme. nih.gov

The potential inhibitory activity of indole-based diones is also linked to their hydrophobicity, measured as the calculated logP (clogP) value. For instance, studies on isatin (B1672199) analogues revealed that compounds with higher hydrophobicity (clogP > 5) typically yielded potent inhibition constants (Ki) in the nanomolar range, whereas those with low hydrophobicity (clogP < 1.25) were largely ineffective. acs.org Given that this compound has a calculated clogP value of 3.31, it falls within a range where biological activity towards CEs is considered likely. nih.gov

Table 1: Carboxylesterase Inhibition by Structurally Related 1,2-Dione Compounds This table presents data for compounds structurally related to this compound to illustrate the inhibitory potential of the 1,2-dione scaffold. Data for the title compound is not available.

| Compound Class | Example Compound | Target Enzyme(s) | Potency | Reference |

| Ethane-1,2-diones | Benzil | Human CEs | Potent Inhibitor | nih.govacs.org |

| Indole-2,3-diones | Isatin Analogues | hCE1, hiCE | Potent, with Ki in nM range (for analogues with clogP > 5) | acs.org |

| 1-Phenyl-2-pyridinylethane-1,2-diones | Not Specified | Human CEs | Similar potency to benzil analogues | nih.gov |

Other Investigated Biological Activities (e.g., Antileishmanial)

Direct evaluation of this compound for antileishmanial activity has not been specifically reported. However, the bis-indole structural motif is a recognized pharmacophore in the development of antiparasitic agents, including those effective against Leishmania species, the protozoan parasites responsible for leishmaniasis. nih.govnih.gov

Research into various bis-indole alkaloids and their synthetic derivatives has demonstrated significant leishmanicidal effects. For example, bis(indolyl)methane has shown activity against Leishmania donovani with a half-maximal inhibitory concentration (IC50) of 1.2 µM, acting through mechanisms that include the inhibition of topoisomerase I and mitochondrial F0F1-ATP synthase. nih.gov Further studies on other bis(indolyl)methane derivatives have reported promising antileishmanial activity, with IC50 values ranging from 3.02 to 15.94 µM. nih.gov

Similarly, naturally occurring dimeric indole alkaloids such as conodurine (B1233037) and N-demethylconodurine have exhibited strong activity against the intracellular amastigote form of Leishmania with low toxicity to host macrophage cells. nih.gov More recent research has focused on synthesizing novel hydrophilic 2,2-di(indol-3-yl)ethanamine derivatives to improve drug-like properties. Several of these compounds displayed potent activity against Leishmania infantum, with the most potent showing an IC50 of 2.7 µM against the promastigote form and 6.8 µM against intracellular amastigotes. nih.govresearchgate.net This body of evidence suggests that the this compound scaffold is a promising candidate for future antileishmanial drug discovery and investigation.

Table 2: Antileishmanial Activity of Structurally Related Bis-Indole Compounds This table presents data for compounds structurally related to this compound to illustrate the therapeutic potential of the bis-indole class against Leishmania. Data for the title compound is not available.

| Compound/Derivative Class | Leishmania Species | Activity (IC50) | Reference |

| Bis(indolyl)methane | L. donovani | 1.2 µM | nih.gov |

| Nitroaryl/heteroaromatic bis(indolyl)methanes | Not specified | 3.02 - 15.94 µM | nih.gov |

| Conodurine | Leishmania amastigotes | Strong activity (qualitative) | nih.gov |

| N-demethylconodurine | Leishmania amastigotes | Strong activity (qualitative) | nih.gov |

| 2,2-di(indol-3-yl)ethanamine derivative (Compound 2c) | L. infantum promastigotes | 2.7 µM | nih.govresearchgate.net |

| 2,2-di(indol-3-yl)ethanamine derivative (Compound 2c) | L. infantum amastigotes | 6.8 µM | nih.govresearchgate.net |

| 2,2-di(indol-3-yl)ethanamine derivative (Compound 1h) | L. infantum amastigotes | 11.1 µM | nih.govresearchgate.net |

Structure Activity Relationship Sar Studies of 1,2 Bis 1h Indol 3 Yl Ethane 1,2 Dione and Its Analogs

Impact of Substituent Position and Electronic Properties on Biological Efficacy

The biological potency of bis-indole derivatives is highly sensitive to the nature and position of substituents on the indole (B1671886) rings. Both electron-donating and electron-withdrawing groups can modulate activity, and their placement determines the interaction with biological targets.

Research on bis(indolyl)methanes, a closely related class, has provided foundational SAR principles. For instance, studies on 3,3'-(arylmethylene)bis(1H-indole) derivatives showed that substituents on the indole core significantly influence anticancer activity. In one study, derivatives with electron-withdrawing groups like 5-bromo and 5-cyano, as well as electron-donating groups like 5-methoxy, were synthesized and tested against various cancer cell lines. nih.gov The results indicated that these modifications lead to potent cytotoxic effects, with IC₅₀ values in the low micromolar range against prostate (DU145) and liver (HepG2) cancer cells. nih.gov

Similarly, in a series of indolyl-1,2,4-triazoles, the presence of a 4-fluorophenyl group on the triazole ring resulted in selective cytotoxicity against the PC3 prostate cancer cell line. researchgate.netelsevierpure.com The introduction of electron-rich moieties like 3,4,5-trimethoxyphenyl also proved beneficial for the activity of this scaffold. researchgate.netelsevierpure.com This suggests that both the electronic nature and the steric bulk of substituents are key drivers of potency and selectivity. Halogen substitutions on indole-based compounds have also been reported to enhance anticancer activity by targeting the Bcl-2 protein. nih.gov

The following table summarizes the cytotoxic activity of various substituted bis(indolyl)methanes, illustrating the impact of substituents on the indole and the bridging aryl ring.

Table 1: Cytotoxicity (IC₅₀ in µM) of Selected Substituted Bis(indolyl)methanes nih.gov

| Compound | Indole Substituent | Aryl Ring Substituent | DU145 (Prostate) | HepG2 (Liver) | B16 (Melanoma) |

|---|---|---|---|---|---|

| 1c | 5-Methoxy | 4-Methyl | 2.02 | 5.16 | 12.4 |

| 1d | Unsubstituted | 4-Methoxy | 11.2 | 6.11 | 8.14 |

| 1f | 5-Bromo | 4-Methoxy | 3.15 | 4.23 | 6.11 |

| 1g | 5-Cyano | 4-Methoxy | 10.9 | 7.15 | 7.12 |

| 1h | Unsubstituted | 2,5-Dimethoxy | 12.5 | 8.15 | 7.19 |

| 1k | Unsubstituted | 2-Nitro | 1.09 | 11.9 | 12.8 |

Role of the Ethanedione Linker in Mediating Interactions

The ethanedione linker itself can be a site for chemical modification. For example, 2-(1H-indol-3-yl)-2-oxoacetyl chloride, a derivative of this core, serves as a reactive intermediate for synthesizing more complex molecules, such as 1-(4-diarylmethylpiperazine-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione derivatives, which have been evaluated for anticancer activity. researchgate.net

The nature of the linker is paramount. In bisindolylmaleimides (BIMs), a pyrrole-2,5-dione (maleimide) ring acts as the linker. nih.gov These compounds are structurally analogous to the ethanedione-linked molecules and are potent protein kinase inhibitors. The maleimide (B117702) linker makes these molecules more flexible than their cyclized indolocarbazole counterparts, which is believed to contribute to their drug-like properties. nih.gov This highlights that the linker is not merely a spacer but an active component that influences the molecule's pharmacological profile.

Influence of Indole Nitrogen Substitution

Modification of the nitrogen atom of the indole ring (N1 position) is a common strategy to modulate the biological activity of indole-based compounds. Substitution at this position can alter the molecule's polarity, hydrogen-bonding capacity, and metabolic stability, thereby affecting its interaction with biological targets.

In the development of bisindolylmaleimide (BIM) kinase inhibitors, a significant focus was placed on N-alkylated indole subunits. nih.gov This led to the discovery of highly potent and selective inhibitors of Protein Kinase C (PKC), such as GF109204X and the clinical candidate enzastaurin (B1662900), both of which feature N-methylated indoles. nih.gov

Similarly, studies on indolyl-1,2,4-triazoles demonstrated that N-methylindole analogs were beneficial for anticancer activity. researchgate.netelsevierpure.com The N-methylated compound 3-(3',4',5'-trimethoxyphenyl)-5-(N-methyl-3'-indolyl)-1,2,4-triazole was among the most broadly active compounds tested against a panel of human cancer cell lines. elsevierpure.com These findings consistently show that small alkyl substitutions on the indole nitrogen can enhance the potency of bis-indole scaffolds.

Stereochemical Considerations and Bioactivity

While the parent 1,2-Bis(1H-indol-3-yl)ethane-1,2-dione molecule is achiral, the introduction of substituents or conformational restrictions can create stereocenters, leading to stereoisomers with potentially different biological activities. The three-dimensional arrangement of atoms is crucial for precise binding to biological targets.

Although specific studies on the stereoisomers of this compound are not widely reported, research on other bis-indole alkaloids underscores the importance of stereochemistry. For example, in the rhopaladin class of bis-indole alkaloids, which are linked by an alkene, the geometry of the double bond is critical. NOESY experiments confirmed a (Z) geometry for the alkene in rhopaladin C, a feature essential for its reported activity as a cyclin-dependent kinase 4 inhibitor. nih.gov

In another example, the synthesis of spiro-indole derivatives from a bis-indole thiourea (B124793) precursor yielded distinct trans and cis diastereoisomers, which were separated and characterized. The ability to isolate and test individual stereoisomers is a key step in understanding how the spatial orientation of different parts of the molecule affects its biological function.

Design and Synthesis of Privileged Scaffolds for Enhanced Activity

The 1,2-bis(indolyl)ethane-1,2-dione framework serves as a privileged scaffold for the design and synthesis of novel compounds with enhanced biological activity. nih.gov Its structural complexity and inherent bioactivity make it an attractive starting point for developing new therapeutic agents, particularly in oncology. nih.govnih.gov

The strategy of using a core scaffold for further elaboration is well-established in medicinal chemistry. Bisindolylmaleimides (BIMs), which are closely related to the ethanedione series, have been successfully developed into potent and selective protein kinase inhibitors. nih.gov For example, enzastaurin (a dialkylated bisindolylmaleimide) was advanced to clinical trials for its activity against Protein Kinase C-β. nih.gov

Modern drug design often involves targeting specific protein-protein interactions. The indole scaffold has been instrumental in creating inhibitors of the Bcl-2 family of proteins, which are key regulators of apoptosis and are often overexpressed in cancer cells. nih.gov The design of such molecules aims to mimic the natural BH3 domain that initiates apoptosis, offering a targeted approach to cancer therapy. nih.gov The versatility of the bis-indole core allows for the incorporation of various heterocyclic rings and functional groups to optimize binding affinity and pharmacological properties, leading to the discovery of potent anticancer leads. nih.govnih.gov

Future Research Directions and Translational Prospects for 1,2 Bis 1h Indol 3 Yl Ethane 1,2 Dione

Development of Novel and Sustainable Synthetic Methodologies

While the core structure of 1,2-Bis(1H-indol-3-yl)ethane-1,2-dione is known, the development of green and efficient synthetic routes is a key area for future research. The principles of green chemistry—utilizing eco-friendly solvents, reducing waste, and employing reusable catalysts—are paramount for the sustainable production of this and related compounds. researchgate.net Research into the synthesis of similar bis(indolyl) compounds has highlighted several promising strategies that could be adapted. orientjchem.org

Future efforts should focus on one-pot, multi-component reactions that offer high atom economy and operational simplicity. nih.govresearchgate.net Methodologies employing catalysts such as molecular iodine in green solvents like propylene (B89431) carbonate, or the use of biodegradable catalysts like sulfamic acid, taurine, or various heteropoly acids in aqueous media, have proven effective for other bis-indoles and warrant investigation for the synthesis of this specific dione (B5365651). researchgate.netnih.govnih.govresearchgate.netresearchgate.net The exploration of solvent-free conditions, using techniques like grinding or microwave irradiation, also presents an attractive, environmentally benign alternative to conventional methods. jchemlett.com

Table 1: Comparison of Sustainable Synthetic Methods for Bis-Indole Derivatives

| Method | Catalyst | Solvent/Conditions | Key Advantages | Reference(s) |

|---|---|---|---|---|

| Stirring at RT | Molecular Iodine (I₂) | Propylene Carbonate | Green solvent, high yield (97%), clean, economical. | researchgate.net |

| Microwave Irradiation | Glacial Acetic Acid (catalytic) | Solvent-free | Rapid reaction time (60 sec), efficiency. | jchemlett.com |

| Solvent-free stirring | Biodegradable glycerol-based sulfonic acid | Solvent-free, Room Temp | Green, recyclable catalyst, excellent yields, short reaction time (5 min). | nih.gov |

| Sonication | Taurine | Water | Ecofriendly, excellent yields (59-90%), broad functional group tolerance. | nih.gov |

| Stirring at RT | Sulfamic Acid | Aqueous Ethanol (B145695) | Environmentally benign, high atom-economy, excellent yields, reusable media. | researchgate.net |

Exploration of Undiscovered Biological Targets and Pathways

The broad spectrum of biological activities reported for bis-indole alkaloids, including anticancer, antimicrobial, and anti-inflammatory effects, suggests that this compound may interact with a variety of cellular targets. nih.govnih.govnih.gov While some bis-indoles are known to target tubulin, topoisomerases, and various protein kinases, the specific targets of this ethanedione derivative remain largely uncharacterized. mdpi.com

Future research should aim to identify the direct binding partners and modulated pathways. Given the established anticancer properties of related compounds, investigating its effects on key cancer-related pathways is a logical starting point. pharmatutor.org This includes probing its influence on:

Cell Cycle Regulation: Assessing its ability to induce cell cycle arrest, a common mechanism for anticancer agents. mdpi.com

Apoptosis and Autophagy: Determining if the compound can trigger programmed cell death (apoptosis) or cellular self-digestion (autophagy), which are crucial for eliminating cancerous cells. nih.govnih.gov Mechanistic studies on related bis-indoles have revealed the induction of autophagy through the upregulation of proteins like Beclin-1 and LC3A/B. nih.gov

Kinase Inhibition: Screening its activity against panels of protein kinases, such as AKT1, mTORC1, and c-Met, which are often dysregulated in cancer. mdpi.comresearchgate.net

Bacterial Enzyme Inhibition: Exploring its potential as an antimicrobial agent by testing its activity against bacterial targets like sortase A, which is crucial for the virulence of pathogens such as Staphylococcus aureus. researchgate.netnih.gov

Advanced Computational Modeling for Rational Design and Lead Optimization

In silico techniques are indispensable tools for modern drug discovery, enabling the rational design and optimization of lead compounds. Advanced computational modeling represents a significant future direction for harnessing the potential of the this compound scaffold.

Molecular docking studies can predict the binding modes and affinities of the compound and its rationally designed derivatives against validated and novel biological targets. researchgate.netfrontiersin.orgrsc.org This approach has been successfully used for other indole (B1671886) derivatives to identify potential inhibitors of targets like tyrosinase, cyclooxygenase-2 (COX-2), and tubulin. rsc.orgmdpi.comrsc.org By modeling interactions within the binding pockets of enzymes like bacterial sortase A or human protein kinases, researchers can prioritize the synthesis of derivatives with enhanced potency and selectivity. researchgate.netresearchgate.net

Furthermore, computational tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new analogues, helping to ensure that optimized compounds possess favorable drug-like characteristics for potential oral administration. nih.govnih.gov This predictive power accelerates the development cycle, reduces costs, and focuses laboratory efforts on the most promising candidates.

Potential as Mechanistic Probes in Cell Biology

Beyond its therapeutic prospects, the well-defined and relatively rigid structure of this compound makes it an excellent candidate for development as a mechanistic probe. Tool compounds are essential for dissecting complex biological pathways. The symmetric arrangement of two indole moieties connected by an ethanedione linker provides a specific three-dimensional architecture that can be used to explore the topology of protein-ligand binding sites.

By synthesizing fluorescently tagged or biotinylated versions of the molecule, researchers could perform pull-down assays to identify its direct cellular binding partners, confirming targets predicted by computational models. Its use as a probe could help elucidate the structure-activity relationships of bis-indole binding proteins, providing valuable insights into their function and regulation. This approach would be particularly useful for studying enzymes where bis-indole alkaloids are known to be active, such as kinases and bacterial transpeptidases like sortase A. nih.govnih.gov

Synergistic Effects with Other Bioactive Compounds

A crucial area of translational research is the investigation of combination therapies, which can enhance efficacy, overcome drug resistance, and lower required dosages. nih.gov Future studies should explore the potential synergistic effects of this compound with established therapeutic agents.

Research on other indole derivatives has already demonstrated the promise of this approach.

Antimicrobial Synergy: Indole derivatives have been shown to act synergistically with conventional antibiotics (e.g., methicillin, vancomycin, carbapenems) to combat drug-resistant bacterial strains like MRSA and Acinetobacter baumannii. nih.govasm.orgnih.gov The mechanism may involve the permeabilization of the bacterial cell membrane, allowing for increased uptake of the partner antibiotic. nih.gov

Anticancer Synergy: In oncology, bis-indole derivatives have shown the ability to potentiate the antiproliferative effects of chemotherapy drugs like cisplatin. nih.gov Combination therapy could resensitize resistant cancer cells to treatment. mdpi.com

Investigating whether this compound can act as a chemosensitizer or antibiotic adjuvant could open up significant translational opportunities, addressing the critical challenges of multidrug resistance in both cancer and infectious diseases. nih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Acenaphthylene-1,2-dione |

| Beclin-1 |

| Biotin |

| Cisplatin |

| Glacial Acetic Acid |

| Iodine |

| Methicillin |

| Propylene Carbonate |

| Sulfamic Acid |

| Taurine |

Q & A

Basic: What synthetic methodologies are recommended for the preparation of 1,2-Bis(1H-indol-3-yl)ethane-1,2-dione with high yield?

Methodological Answer:

The synthesis typically involves condensation reactions between indole derivatives and diketones. A recommended approach includes:

- Step 1: Use indole-3-acetic acid or its ester as a precursor, reacting with oxalyl chloride under anhydrous conditions to form the dione structure.

- Step 2: Optimize reaction temperature (e.g., 0–5°C to prevent side reactions) and solvent choice (e.g., dichloromethane or tetrahydrofuran).

- Step 3: Purify via column chromatography or recrystallization (e.g., using ethanol/water mixtures). Validate purity using HPLC (>98%) and confirm structure via -NMR and -NMR .

Advanced: How can computational chemistry aid in understanding the electronic properties and reaction mechanisms of this compound?

Methodological Answer:

Computational tools such as density functional theory (DFT) can:

- Step 1: Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites. For example, indole’s electron-rich C3 position may dominate nucleophilic interactions.

- Step 2: Simulate solvent effects (e.g., polarizable continuum models) to assess stability in aqueous vs. organic media.

- Step 3: Model reaction pathways (e.g., Michael addition or cycloaddition) to identify energetically favorable mechanisms. PubChem’s computed data for analogous compounds (e.g., bond angles, charge distribution) provides validation benchmarks .

Basic: What analytical techniques are essential for confirming the structural integrity of this compound post-synthesis?

Methodological Answer:

A multi-technique approach is critical:

- Technique 1: - and -NMR spectroscopy to verify proton environments and carbonyl groups.

- Technique 2: High-resolution mass spectrometry (HRMS) for exact mass confirmation.

- Technique 3: X-ray crystallography (if crystalline) to resolve stereochemical ambiguities. For non-crystalline samples, IR spectroscopy can confirm ketone C=O stretches (~1700 cm) .

Advanced: What experimental approaches are effective in resolving conflicting data regarding the compound’s solubility and stability in biological assays?

Methodological Answer:

Contradictions often arise from solvent interactions or degradation. Strategies include:

- Approach 1: Standardize solvent systems (e.g., DMSO stock solutions stored at -80°C with desiccants to prevent hydrolysis).

- Approach 2: Use orthogonal assays (e.g., UV-Vis spectroscopy vs. LC-MS) to track stability over time.

- Approach 3: Compare analogs (e.g., ethyl/methyl substitutions) to isolate solubility trends, as seen in PubChem’s structural comparisons of related indole-diones .

Basic: What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

While specific toxicity data may be limited, general precautions for indole derivatives apply:

- Precaution 1: Use PPE (nitrile gloves, lab coat, safety goggles) to avoid skin/eye contact.

- Precaution 2: Work under fume hoods to minimize inhalation of aerosols.

- Precaution 3: Store in airtight containers with desiccants to prevent hygroscopic degradation. Reference safety protocols from analogous compounds (e.g., hydrazone derivatives in ) .

Advanced: How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound derivatives?

Methodological Answer:

SAR Workflow:

- Step 1: Synthesize derivatives with substitutions at indole N1, C2, or diketone positions.

- Step 2: Screen in target-specific assays (e.g., antimicrobial activity as in or kinase inhibition).

- Step 3: Use multivariate analysis (e.g., PCA or QSAR models) to correlate substituent properties (logP, electronegativity) with bioactivity. Structural analogs with piperidine/ethyl groups () highlight the impact of steric bulk on activity .

Basic: What are the critical parameters for designing in vitro assays to evaluate the biological activity of this compound?

Methodological Answer:

Key parameters include:

- Parameter 1: Cell line selection (e.g., cancer lines like HeLa or microbial strains).

- Parameter 2: Dose-response curves (0.1–100 µM) with positive/negative controls (e.g., doxorubicin for cytotoxicity).

- Parameter 3: Incubation time optimization (24–72 hours) to capture delayed effects. ’s antimicrobial protocol (agar dilution method) provides a template .

Advanced: How can researchers elucidate the mechanism of action of this compound using proteomic or genomic approaches?

Methodological Answer:

Mechanistic Workflow:

- Step 1: Perform transcriptomic profiling (RNA-seq) to identify differentially expressed genes post-treatment.

- Step 2: Use affinity chromatography to isolate protein targets, followed by LC-MS/MS identification.

- Step 3: Validate interactions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). ’s bioactivity data supports prioritizing pathways like oxidative stress response .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。